7-Fluoro-3-isopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-isopropyl-1H-indole is a fluorinated indole derivative Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 7-Fluoro-3-isopropyl-1H-indole, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, influencing cell function
Molecular Mechanism
Indole derivatives are known to show high-affinity binding to many receptors , which suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-isopropyl-1H-indole can be achieved through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Leimgruber-Batcho Synthesis: This method involves the cyclization of o-nitrotoluene derivatives followed by reduction and cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindoles or other oxidized derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common in indole chemistry, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products:
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
7-Fluoro-3-isopropyl-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
7-Fluoroindole: Lacks the isopropyl group, which can significantly alter its chemical and biological properties.
3-Isopropylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Other Fluorinated Indoles: Compounds such as 5-fluoroindole and 6-fluoroindole have different substitution patterns, leading to variations in their properties.
Uniqueness: 7-Fluoro-3-isopropyl-1H-indole is unique due to the combined presence of the fluorine atom and the isopropyl group, which can synergistically enhance its chemical stability, reactivity, and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-fluoro-3-propan-2-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPCUMZFSFKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.